molecular formula C8H9FN2O2 B8722712 N-(2-Fluoro-5-methoxyphenyl)urea CAS No. 674336-49-3

N-(2-Fluoro-5-methoxyphenyl)urea

Cat. No.: B8722712
CAS No.: 674336-49-3
M. Wt: 184.17 g/mol
InChI Key: LFEARJGNVPGNHR-UHFFFAOYSA-N
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Description

N-(2-Fluoro-5-methoxyphenyl)urea is a substituted urea derivative characterized by a phenyl ring with a fluorine atom at the 2-position and a methoxy group at the 5-position. Urea derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and material science due to their hydrogen-bonding capabilities and metabolic stability.

Properties

CAS No.

674336-49-3

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

(2-fluoro-5-methoxyphenyl)urea

InChI

InChI=1S/C8H9FN2O2/c1-13-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)

InChI Key

LFEARJGNVPGNHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)NC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The substituents on the phenyl ring significantly influence the electronic, steric, and solubility properties of urea derivatives. Below is a comparison with key analogs:

Compound Name Substituents on Phenyl Ring(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
N-(2-Fluoro-5-methoxyphenyl)urea 2-F, 5-OCH₃ C₈H₈FN₂O₂ 198.16 (calculated) Not explicitly stated; inferred agrochemical potential
N-[4-(Pyrido-pyrazinyl)phenyl]-N′-[2-F-5-CF₃Ph]urea () 2-F, 5-CF₃ (one ring); pyrido-pyrazine (second ring) C₂₃H₁₆F₄N₅O₂ 491.37 Likely kinase inhibition (structural inference)
1-(5-Cl-2-OHPh)-3-[2-Cl-5-CF₃Ph]urea () 5-Cl, 2-OH (one ring); 2-Cl, 5-CF₃ (second ring) C₁₄H₉Cl₂F₃N₂O₂ 383.14 Herbicidal activity (e.g., PQ 401)
N-{4-[Furo-pyrimidinyl]Ph}-N′-[2-F-5-CF₃Ph]urea () Furo-pyrimidine (one ring); 2-F, 5-CF₃ (second ring) C₂₇H₁₉F₄N₅O₃ 537.47 Protein-ligand interactions (PDB data)
(2-Methoxy-5-piperazinylphenyl)urea () 2-OCH₃, 5-piperazinyl C₂₃H₂₉FN₄O₃ 428.50 (calculated) CNS modulation (structural inference)

Key Observations :

  • Agrochemical Relevance : The herbicidal activity of analogs like PQ 401 () and N-(2-Fluoro-5-methoxyphenyl)tetrahydrophthalimide () suggests that the 2-F-5-OCH₃ motif may synergize with urea’s hydrogen-bonding to target plant enzymes .
Herbicidal Activity

N-(2-Fluoro-5-methoxyphenyl)tetrahydrophthalimide (), a structurally related compound, demonstrated potent herbicidal activity in QSAR studies. The 2-F-5-OCH₃ substitution pattern was critical for binding to plant acetolactate synthase (ALS), a common herbicide target. Urea derivatives with similar substituents may act via analogous mechanisms but with enhanced metabolic stability due to the urea moiety .

Physicochemical Properties

  • Solubility : The 5-methoxy group improves water solubility compared to CF₃ or Cl-substituted analogs (e.g., : logP ~3.5 vs. target compound’s estimated logP ~2.8).
  • Stability : Urea derivatives with methoxy groups are less prone to oxidative degradation than those with hydroxyl groups (e.g., ), aligning with agrochemical requirements for field persistence .

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